molecular formula C8H12O3 B13362516 (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid

(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B13362516
M. Wt: 156.18 g/mol
InChI Key: RJHZCJXTRNHKPJ-RNFRBKRXSA-N
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Description

(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The specific stereochemistry of this compound, indicated by (2S,3R), refers to the spatial arrangement of atoms around the chiral centers in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound may be used to investigate the effects of stereochemistry on biological activity. It can serve as a model compound for studying enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, such as flavors and fragrances. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, influencing biochemical pathways. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-carboxylic acid: Lacks the prop-1-en-2-yl substituent.

    (2S,3S)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid: Different stereochemistry at the 3rd carbon.

    (2R,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid: Different stereochemistry at both chiral centers.

Uniqueness

The unique stereochemistry of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid distinguishes it from other similar compounds. This specific arrangement of atoms can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(2S,3R)-2-prop-1-en-2-yloxolane-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

RJHZCJXTRNHKPJ-RNFRBKRXSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H](CCO1)C(=O)O

Canonical SMILES

CC(=C)C1C(CCO1)C(=O)O

Origin of Product

United States

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